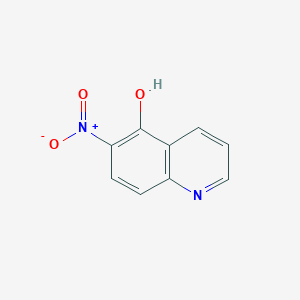

6-Nitroquinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-2-1-5-10-7(6)3-4-8(9)11(13)14/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPDFXSKFMLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 6-Nitroquinolin-5-ol

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroquinolin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are fundamental heterocyclic systems prevalent in numerous pharmacologically active compounds. The introduction of specific functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, can significantly modulate their biological activity, making them key targets in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a derivative with potential applications stemming from its unique electronic and structural features. This document details a robust synthetic protocol via electrophilic nitration of 5-hydroxyquinoline, explains the underlying reaction mechanisms, and presents a multi-technique approach for rigorous structural characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Functionalized Quinolines

The quinoline ring system is a privileged structure in drug discovery, forming the core of drugs with diverse therapeutic applications, including antimalarial, antimicrobial, and anticancer activities[1]. The strategic functionalization of the quinoline nucleus is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.

The introduction of a hydroxyl group at the C-5 position and a nitro group at the C-6 position creates this compound (CAS No. 58416-46-9)[2][3]. This specific substitution pattern is of significant interest for several reasons:

-

Electron-Withdrawing and Donating Groups: The presence of both a strong electron-withdrawing nitro group and a strong electron-donating hydroxyl group on the carbocyclic ring creates a unique electronic environment that can influence intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets.

-

Chelating Properties: The ortho-relationship of the hydroxyl and nitro groups may impart metal-chelating properties, a feature exploited in some therapeutic and diagnostic agents.

-

Synthetic Intermediate: This compound serves as a valuable precursor for the synthesis of other complex derivatives, such as aminoquinolines (via reduction of the nitro group), which are themselves important pharmacophores.

This guide provides the necessary theoretical grounding and practical protocols for the successful synthesis and unambiguous characterization of this important molecule.

Synthesis of this compound

The most direct and logical approach for the synthesis of this compound is the electrophilic aromatic substitution on the readily available precursor, 5-hydroxyquinoline (5-quinolinol).

Synthetic Strategy: Electrophilic Nitration

The reaction proceeds via the nitration of the benzene ring portion of the quinoline system. In quinoline, electrophilic substitution preferentially occurs on the benzene ring rather than the pyridine ring, which is deactivated by the protonated nitrogen atom under acidic conditions[4].

The hydroxyl group at C-5 is a powerful activating, ortho-, para-directing group. This strong activation facilitates the reaction and directs the incoming electrophile, the nitronium ion (NO₂⁺), to positions ortho (C-6) and para (C-8) to the hydroxyl group. The regioselectivity (preference for C-6 vs. C-8) can be influenced by steric factors and reaction conditions, but the formation of the 6-nitro isomer is a significant outcome.

Reaction Mechanism

The nitration of 5-hydroxyquinoline follows a well-established three-step mechanism for electrophilic aromatic substitution[5]:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the activated benzene ring of 5-hydroxyquinoline attacks the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, including the oxygen atom of the hydroxyl group, which provides significant stabilization.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product, this compound.

Visualized Synthetic Workflow

The overall process from starting material to purified product is outlined below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard nitration procedures for activated aromatic systems. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.[6][7]

Reagents and Materials:

-

5-Hydroxyquinoline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Ice

-

Ethanol or Acetone (for recrystallization)

-

Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus.

Procedure:

-

Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 5-hydroxyquinoline (1.0 eq).

-

Acidic Dissolution: Cool the flask in an ice bath to 0 °C. Slowly and with vigorous stirring, add concentrated sulfuric acid (approx. 4-5 volumes relative to the substrate) to dissolve the 5-hydroxyquinoline. Maintain the temperature below 10 °C during this exothermic addition. The formation of the quinolinium salt enhances its solubility in the strong acid.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, all while cooling in an ice bath.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the dissolved 5-hydroxyquinoline solution via the dropping funnel. The internal temperature must be rigorously maintained between 0 and 5 °C to prevent over-nitration and side reactions. The hydroxyl group's strong activating effect makes the reaction sensitive to temperature.[8]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This quenching step precipitates the crude product while diluting the acid and dissipating heat.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

-

Purification: The crude product can be purified by recrystallization. A polar solvent such as ethanol or acetone is often effective for purifying nitro-hydroxy compounds.[6] Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Characterization of this compound

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

The following diagram illustrates how different analytical techniques provide complementary data to build a complete structural profile of the target molecule.

Caption: Interrelation of analytical techniques for structural elucidation.

Spectroscopic and Physical Data

The following table summarizes the expected data for this compound, based on the analysis of its constituent parts and related structures like 6-Nitroquinoline.[9][10][11]

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shifts (δ) | Aromatic Protons: ~7.5-9.0 ppm. H-7 and H-8 will show characteristic coupling. H-2, H-3, H-4 on the pyridine ring will also be distinct. Hydroxyl Proton: Broad singlet, >10 ppm (variable, depends on solvent/concentration). |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic Carbons: ~110-160 ppm. C-5 (bearing -OH) and C-6 (bearing -NO₂) will be significantly shifted. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H Stretch: Broad peak, ~3200-3500 cm⁻¹. N-O Asymmetric Stretch: Strong peak, ~1500-1550 cm⁻¹. N-O Symmetric Stretch: Strong peak, ~1330-1370 cm⁻¹. C=N/C=C Stretch: ~1580-1650 cm⁻¹. |

| Mass Spectrometry | m/z Ratio | Molecular Ion [M]⁺: Expected at m/z = 190.0382 for C₉H₆N₂O₃. High-resolution MS is crucial for confirming the elemental formula. |

| Melting Point | Temperature (°C) | A sharp melting point is indicative of high purity. This must be determined experimentally. For comparison, 6-nitroquinoline melts at 151 °C.[12] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is essential for confirming the substitution pattern. The number of signals, their chemical shifts, splitting patterns (coupling constants), and integration will confirm the positions of the protons on the quinoline ring. The absence of a proton signal for the C-5 and C-6 positions, coupled with the presence of the remaining aromatic protons, provides strong evidence for the desired structure.

-

¹³C NMR Spectroscopy: This technique confirms the carbon skeleton of the molecule. The number of distinct carbon signals should match the structure (9 carbons), and their chemical shifts will be influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The observation of a broad O-H stretch and two strong N-O stretching bands is a definitive indicator of a nitro-hydroxy aromatic compound.[9]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition with high accuracy, allowing for the unambiguous confirmation of the molecular formula C₉H₆N₂O₃.

Conclusion

This technical guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound via the electrophilic nitration of 5-hydroxyquinoline. The causality behind the choice of reagents and reaction conditions has been explained to provide researchers with a deep understanding of the process. Furthermore, a comprehensive characterization workflow employing NMR, IR, and MS has been outlined to ensure the rigorous validation of the product's structure and purity. The protocols and data presented herein serve as a valuable resource for chemists and drug development professionals working with functionalized heterocyclic systems, facilitating further research into the potential applications of this and related quinoline derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. chemshuttle.com [chemshuttle.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Quinoline, 6-nitro- [webbook.nist.gov]

- 12. 6-ニトロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Strategic Importance of 6-Nitroquinolin-5-ol

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitroquinolin-5-ol

As a Senior Application Scientist, it is understood that the journey from a promising molecular scaffold to a viable drug candidate is paved with precise data. This compound, a member of the nitroquinoline class, represents a scaffold of significant interest in medicinal chemistry. Quinoline derivatives are known as "privileged structures" in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.[1] The addition of a nitro group can further modulate these activities, often through bioreductive activation mechanisms.[2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering the foundational knowledge required for its strategic advancement in drug development programs. We will delve into not just the "what" but the "why," explaining the causal relationships between these properties and their implications for formulation, ADME (Absorption, Distribution, Metabolism, and Excretion), and overall therapeutic potential.

Molecular Identity and Structural Framework

A molecule's identity and three-dimensional shape are the bedrock of its function. These fundamental characteristics dictate its interactions with biological targets and its macroscopic physical properties.

-

Chemical Formula: C₉H₆N₂O₃[4]

-

Molecular Weight: 190.16 g/mol

-

CAS Number: 58416-46-9[5]

-

Synonyms: 5-Hydroxy-6-nitroquinoline

The structure combines a quinoline core, a hydroxyl group at position 5, and a nitro group at position 6. This specific arrangement of functional groups is critical. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding. The electron-withdrawing nitro group significantly impacts the electronic distribution of the aromatic system, affecting pKa, reactivity, and metabolic stability.

References

Unraveling the Anticancer Potential of 6-Nitroquinolin-5-ol: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro group can significantly modulate the biological activity of these compounds, often enhancing their anticancer properties. This technical guide delves into the proposed mechanism of action of 6-Nitroquinolin-5-ol in cancer cells. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes data from structurally related nitroquinoline compounds to build a robust hypothesis of its anticancer activities. We will explore the core mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), and provide detailed experimental protocols for their investigation.

Introduction to this compound: A Compound of Interest

This compound belongs to the nitroquinoline class of heterocyclic organic compounds. Its chemical structure, characterized by a quinoline ring system substituted with a nitro group and a hydroxyl group, suggests a potential for diverse biological activities. The quinoline core is a common feature in a variety of pharmacologically active compounds, and the addition of a nitro group can confer cytotoxic properties, making it a candidate for anticancer drug development. This guide will explore the plausible molecular mechanisms through which this compound may exert its effects on cancer cells, drawing parallels from well-studied analogues.

Chemical and Physical Properties of the Core Structure (6-Nitroquinoline):

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Beige to light brown powder | [2] |

| Melting Point | 151-153 °C | [2][3] |

| Solubility | Slightly soluble in water | [2] |

Core Postulated Mechanisms of Anticancer Activity

Based on the known activities of structurally similar nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline (Nitroxoline) and other 7-chloro-6-nitroquinoline-based compounds, a multi-pronged mechanism of action for this compound is proposed.[4][5]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental mechanism of many anticancer agents is the induction of apoptosis, or programmed cell death.[4] It is hypothesized that this compound can trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway : This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress. This compound may disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6] This, in turn, activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), culminating in cell death.[7] The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical in this process.[8]

-

Extrinsic (Death Receptor) Pathway : This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface (e.g., Fas, TRAIL receptors). While less commonly implicated for quinoline derivatives, it remains a possible complementary mechanism.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating.[9] It is plausible that this compound can induce cell cycle arrest, a mechanism observed with other nitro-substituted compounds.[10] This arrest provides time for DNA repair or, if the damage is too severe, pushes the cell towards apoptosis. The regulation of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs) is a likely target.[11]

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The presence of a nitro group suggests that this compound could be metabolically reduced within the hypoxic environment of tumors, leading to the generation of reactive oxygen species (ROS).[12] An excess of ROS creates a state of oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[5][13] Studies on the related compound Nitroxoline have shown that its pro-apoptotic activity is enhanced by the presence of copper, suggesting a potential role for metal chelation in its mechanism to increase intracellular ROS.[5][13]

Experimental Methodologies for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.[14][15]

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding : Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[16]

-

Compound Treatment : Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.[17] Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[16]

-

Data Analysis : Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, the following assays can be performed.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment : Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting : Harvest the cells and wash with cold PBS.

-

Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment : Treat cells with this compound at its IC₅₀ concentration for 24 hours.

-

Cell Fixation : Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining : Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Measurement of Intracellular ROS

This assay quantifies the generation of ROS within the cells.

Protocol: DCFDA Staining

-

Cell Treatment : Treat cells with this compound for a shorter duration (e.g., 1-6 hours).

-

Probe Loading : Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes.

-

Fluorescence Measurement : Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Western Blotting for Key Protein Expression

This technique is used to analyze the expression levels of proteins involved in the signaling pathways of interest.

Protocol: Western Blot Analysis

-

Protein Extraction : Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Analysis

The anticancer effects of this compound are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[18] It is plausible that this compound could inhibit this pathway, leading to decreased cell survival and induction of apoptosis.

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that promotes cell proliferation and survival.[18] Inhibition of this pathway is a common strategy in cancer therapy.

Caption: Potential modulation of the Ras/Raf/MEK/ERK pathway by this compound.

Experimental Workflow Visualization

Caption: A streamlined workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

While further direct experimental evidence is required, the existing literature on related nitroquinoline compounds provides a strong foundation for proposing that this compound exerts its anticancer effects through a combination of apoptosis induction, cell cycle arrest, and ROS generation. Future research should focus on validating these mechanisms in a broad panel of cancer cell lines and in preclinical in vivo models. Additionally, identifying the specific molecular targets of this compound will be crucial for its further development as a potential therapeutic agent. The detailed methodologies provided in this guide offer a clear path for these future investigations.

References

- 1. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 3. 6-ニトロキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 12. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 15. ar.iiarjournals.org [ar.iiarjournals.org]

- 16. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

Biological activity of 6-Nitroquinolin-5-ol derivatives

An In-Depth Technical Guide to the Biological Activity of Nitro-Hydroxyquinoline Derivatives: A Focus on the 6-Nitroquinolin-5-ol Scaffold

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] The introduction of nitro (-NO₂) and hydroxyl (-OH) functional groups onto this scaffold dramatically influences its electronic and steric properties, often leading to potent biological activities. This guide provides a comprehensive technical overview of the biological activities of nitro-hydroxyquinoline derivatives, with a specific focus on building a predictive framework for the under-researched this compound isomer. By examining the well-documented activities of related isomers, such as the antimicrobial and anticancer agent nitroxoline (5-nitro-8-hydroxyquinoline), we will delineate the key mechanisms of action, including metal chelation and the induction of oxidative stress.[3][4] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and a mechanistic rationale to guide the synthesis, evaluation, and potential therapeutic application of this promising class of compounds.

The Quinoline Scaffold: A Foundation for Pharmacological Diversity

Quinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds with extensive applications in medicinal and industrial chemistry.[1] Their rigid, planar structure and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules that can bind to diverse biological targets. Consequently, quinoline-based compounds have been developed as effective agents against a wide spectrum of diseases, demonstrating antimicrobial, anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[5][6] The versatility of the quinoline nucleus allows for fine-tuning of its biological profile through substitution, making it a focal point in modern drug discovery programs.[1]

The Role of Nitro and Hydroxyl Substituents in Modulating Bioactivity

The specific biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The nitro and hydroxyl groups are particularly significant in this regard.

-

The Hydroxyl Group (-OH): The hydroxyl group, particularly at positions adjacent to the heterocyclic nitrogen (e.g., C8), is a powerful chelating agent for divalent and trivalent metal cations such as Zn²⁺, Cu²⁺, Mg²⁺, and Fe²⁺.[7] Many essential biological processes, especially in microbial pathogens and cancer cells, rely on metalloenzymes. The chelation of these crucial metal ions can disrupt enzyme function, compromise membrane integrity, and inhibit cell growth, forming a primary mechanism of action for many hydroxyquinolines.[4]

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic distribution of the quinoline ring system.[8] This electronic influence can enhance the compound's interaction with biological targets. Furthermore, the nitro group can be enzymatically reduced within cells to form highly reactive intermediates, such as nitroso and hydroxylamine species.[8] This reduction process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death pathways.[3][9] The position of the nitro group is critical, as different regioisomers can exhibit substantially different biological activities and potencies.[7]

Profiling Key Isomers to Predict the Activity of this compound

Direct experimental data on this compound is scarce in publicly available literature. However, by analyzing its well-characterized isomers, we can construct a robust, evidence-based hypothesis regarding its potential biological profile and mechanism of action.

Case Study: Nitroxoline (5-Nitro-8-hydroxyquinoline)

Nitroxoline is a clinically used antimicrobial agent, primarily for treating urinary tract infections, that has been repurposed as a potential anticancer agent.[9][10]

-

Antimicrobial Activity: Nitroxoline exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Enterobacteriaceae.[11][12] Its primary mechanism is believed to be the chelation of essential divalent metal ions like Mg²⁺ and Mn²⁺ from the bacterial cell, disrupting crucial enzymatic functions.[7] It also shows potent activity against various fungal species, including Candida auris and Aspergillus.[10][13]

-

Anticancer Activity: Studies have shown that nitroxoline is a more potent cytotoxic agent against various human cancer cell lines than its analogue, clioquinol.[3][9] Its anticancer effect is linked to two key mechanisms:

-

Copper-Dependent ROS Generation: The activity of nitroxoline is significantly enhanced by copper. The nitroxoline-copper complex catalyzes the generation of intracellular ROS, leading to oxidative damage and apoptosis.[3][4]

-

Enzyme Inhibition: It has been shown to inhibit critical enzymes involved in cancer progression, such as cathepsin B and methionine aminopeptidase 2 (MetAP2).[7]

-

The Influence of Nitro Group Position: 8-Hydroxy-6-nitroquinoline

Research comparing nitroxoline (5-nitro) with its regioisomer 8-hydroxy-6-nitroquinoline reveals that shifting the nitro group from the C5 to the C6 position results in substantially different biological activity profiles.[7] While both compounds are metal chelators, their potency against various bacterial strains and their enzyme inhibitory profiles differ, underscoring the critical role of substituent placement in defining the molecule's interaction with specific biological targets.[7] This highlights that while the general mechanisms may be shared across isomers, the potency and selectivity can be dramatically altered.

Predictive Profile for this compound

Based on the established structure-activity relationships of its isomers, we can predict that this compound will likely exhibit both antimicrobial and anticancer properties. The presence of the C5-hydroxyl group suggests that metal chelation will be a central component of its mechanism. The C6-nitro group, being on the same benzene ring, will act as a strong electron-withdrawing moiety, likely enabling the compound to induce ROS-mediated cell death, potentially in a metal-dependent manner. The specific positioning may offer a unique therapeutic window or a different spectrum of activity compared to nitroxoline.

Proposed Synthesis and Key Experimental Workflows

General Synthesis Strategy

Caption: Proposed workflow for the synthesis of this compound.

Data Summary: Biological Activities of Key Isomers

The following table summarizes reported quantitative data for nitroxoline and related derivatives, providing a benchmark for evaluating new compounds like this compound.

| Compound | Activity Type | Target | Metric | Value (µM) | Reference |

| Nitroxoline | Antimicrobial | E. coli (ESBL) | MIC₅₀ | 42.04 | [11] |

| Nitroxoline | Antimicrobial | P. rettgeri (NDM-1) | MIC | 21.03 - 84.14 | [11] |

| Nitroxoline | Anticancer | Human Cancer Cells | IC₅₀ | 5-10 fold lower than clioquinol | [3][9] |

| 8-Hydroxy-6-nitroquinoline | Antimicrobial | M. bovis BCG | MIC | 10 | [7] |

| 1,7-disubstituted-6-nitroquinolones | Antimicrobial | Gram-positive bacteria | - | More potent than ciprofloxacin | [14] |

Core Methodologies for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, a series of standardized, self-validating protocols must be employed.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.

Causality: The broth microdilution method is chosen for its efficiency, low sample requirement, and standardization, allowing for reliable comparison across different compounds and studies.

-

Preparation: A stock solution of the test compound (e.g., 10 mg/mL) is prepared in dimethyl sulfoxide (DMSO). Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to mid-log phase and then diluted to a final concentration of 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Protocol: Anticancer Cytotoxicity (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: The MTT assay is a robust and widely accepted method for initial cytotoxicity screening. It relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Protocol: Mechanistic Assay for ROS Generation

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS.

Causality: DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[3]

Caption: Step-by-step workflow for quantifying intracellular ROS.

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Treatment: Wash the cells again with PBS to remove excess probe. Add the this compound derivative (at concentrations around its IC₅₀) to the wells. To test for metal-dependency, co-treat with a metal salt like CuCl₂.[3]

-

Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Take readings at several time points (e.g., 0, 30, 60, 120 minutes).

-

Analysis: Compare the fluorescence levels in treated cells to those in untreated controls to determine the fold-increase in ROS generation.

Proposed Mechanism of Action and Future Directions

The collective evidence from related isomers strongly suggests that this compound derivatives will function as multi-target agents. Their biological activity is likely initiated by the chelation of essential metal ions, which subsequently catalyzes the production of cytotoxic ROS, leading to the inhibition of microbial growth and the induction of apoptosis in cancer cells.

Caption: Proposed mechanism for this compound derivatives.

Future Directions: The immediate priority is the targeted synthesis and purification of this compound and its derivatives. Following synthesis, the protocols outlined in this guide should be employed to establish its antimicrobial and anticancer activity spectrum. Further mechanistic studies, including specific enzyme inhibition assays and analysis of apoptotic markers (e.g., caspase activation), will be crucial to fully elucidate its therapeutic potential and validate the predictive framework presented herein.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. mdpi.com [mdpi.com]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Evaluation of 6-Nitroquinolin-5-ol as a Potential Anticancer Agent

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several established anticancer drugs.[1][2] The strategic introduction of functional groups, such as nitro (-NO₂) and hydroxyl (-OH) moieties, can significantly enhance the cytotoxic potential of the quinoline core. This guide focuses on 6-Nitroquinolin-5-ol, a specific derivative whose anticancer properties are not yet extensively documented in publicly available literature.

Given the novelty of this compound, this document serves as a comprehensive technical framework for its rigorous in vitro evaluation. As a Senior Application Scientist, my objective is not to present pre-existing data, but to provide researchers and drug development professionals with a scientifically sound, field-proven roadmap for investigating this compound. We will proceed from foundational cytotoxicity screening to the elucidation of its specific mechanisms of action, grounded in the established behavior of structurally related nitroquinoline compounds.[3][4] This guide provides detailed, self-validating protocols and explains the causal logic behind each experimental choice, empowering research teams to generate robust, publication-quality data.

Section 1: The Quinoline Scaffold and Postulated Mechanisms of this compound

Quinoline Derivatives in Oncology

Quinoline-based compounds are prevalent in oncology due to their diverse mechanisms of action, which include the inhibition of tyrosine kinases, induction of cell cycle arrest, and initiation of apoptosis.[1][2] The addition of electron-withdrawing groups, like the nitro group, is known to modulate the molecule's biological activity, often by increasing its capacity to induce oxidative stress through the generation of reactive oxygen species (ROS).[3][4]

Hypothesized Mechanism of Action for this compound

Based on extensive studies of analogous compounds, particularly 8-hydroxy-5-nitroquinoline (Nitroxoline), we can postulate a primary mechanism of action for this compound.[5][6] The core hypothesis is that this compound induces cancer cell death through a dual mechanism involving ROS generation and subsequent activation of the intrinsic apoptotic pathway. The nitro group can act as a source of nitrogen radicals, altering the intracellular redox balance and leading to oxidative stress, which in turn damages cellular components and triggers mitochondria-mediated apoptosis.[7]

References

- 1. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Therapeutic Potential of 6-Nitroquinolin-5-ol

An In-depth Technical Guide to the Antimicrobial Spectrum of 6-Nitroquinolin-5-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the antimicrobial spectrum of the novel compound this compound. Given the nascent stage of research on this specific molecule, this document emphasizes the foundational experimental designs and theoretical underpinnings required to robustly characterize its antimicrobial activities. The methodologies detailed herein are grounded in established protocols and draw insights from the known properties of structurally related quinoline derivatives.

Quinolines represent a significant class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group and a hydroxyl group to the quinoline scaffold, as in this compound, is anticipated to modulate its biological activity significantly.

While comprehensive studies on this compound are emerging, the antimicrobial activities of related compounds, such as 5-nitro-8-hydroxyquinoline (nitroxoline) and various 6-nitroquinolones, provide a strong rationale for its investigation. For instance, novel 1,7-disubstituted-6-nitroquinolones have demonstrated activity against Mycobacterium tuberculosis and other Gram-positive bacteria[1]. Similarly, nitroxoline exhibits a broad spectrum of activity, including against Aspergillus species and various multidrug-resistant Gram-negative bacteria[2][3][4][5][6].

The mechanism of action for many nitroquinoline compounds is believed to involve the chelation of essential divalent metal ions, such as zinc (Zn²⁺) and magnesium (Mg²⁺), which are crucial cofactors for many microbial enzymes[3][5]. This disruption of essential metabolic pathways can lead to bacteriostatic or bactericidal effects. It is hypothesized that this compound may share this mechanism of action.

This guide will outline the critical experimental workflows to systematically determine the antimicrobial spectrum of this compound, from initial screening to quantitative potency assessment.

Experimental Design for Characterizing the Antimicrobial Spectrum

A tiered approach is recommended to efficiently evaluate the antimicrobial properties of this compound. This involves a qualitative primary screen followed by quantitative assays for promising initial results.

Preparation of this compound Stock Solutions

The accuracy and reproducibility of susceptibility testing are contingent on the proper preparation of the test compound.

-

Purity Assessment: The purity of the this compound sample should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent Selection: A suitable solvent must be chosen that completely dissolves the compound and is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for initial studies. A solvent toxicity control must be included in all assays.

-

Stock Solution Preparation: A high-concentration stock solution (e.g., 10 mg/mL) should be prepared, filter-sterilized, and stored in small aliquots at -20°C or -80°C to maintain stability.

Selection of a Diverse Microbial Panel

To establish a broad antimicrobial spectrum, a diverse panel of microorganisms should be selected, including:

-

Gram-Positive Bacteria:

-

Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA)

-

Enterococcus faecalis (including Vancomycin-resistant Enterococcus - VRE)

-

Streptococcus pneumoniae

-

Bacillus subtilis

-

-

Gram-Negative Bacteria:

-

Escherichia coli

-

Pseudomonas aeruginosa

-

Klebsiella pneumoniae

-

Acinetobacter baumannii

-

-

Fungi (Yeasts and Molds):

-

Candida albicans

-

Candida auris

-

Aspergillus fumigatus

-

Cryptococcus neoformans

-

This panel includes representatives of common human pathogens and organisms with known drug resistance mechanisms.

Primary Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method provides a qualitative assessment of antimicrobial activity and is an excellent primary screening tool[7][8][9][10][11][12].

Protocol for Disk Diffusion Assay:

-

Inoculum Preparation: Prepare a bacterial or yeast suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard[12]. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth[7][8][10]. For fungi, appropriate media like Sabouraud Dextrose Agar should be used.

-

Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known amount of this compound onto the agar surface. Disks should be placed with sufficient distance to avoid overlapping inhibition zones[7][12].

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria and at an appropriate temperature and duration for fungi[12].

-

Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. The presence of a clear zone indicates that the compound inhibits microbial growth[10].

Caption: Kirby-Bauer Disk Diffusion Workflow.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[13][14][15][16].

Protocol for Broth Microdilution MIC Assay:

-

Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[15][17]. The final volume in each well is typically 100 µL.

-

Control Wells: Include a positive control (broth with inoculum, no compound) and a negative control (broth only)[15].

-

Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL[17].

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours[13].

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed[14][15].

Caption: Broth Microdilution MIC Assay Workflow.

Determining Cidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum[18][19][20]. This assay distinguishes between microbistatic and microbicidal activity.

Protocol for MBC/MFC Determination:

-

Perform MIC Assay: First, determine the MIC as described above.

-

Subculturing: From the wells that show no visible growth in the MIC assay (the MIC well and higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium[19].

-

Incubation: Incubate the agar plates for 18-24 hours.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count[18][19].

Caption: MBC/MFC Determination Workflow.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example Data Summary for this compound

| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) |

| Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 | 22 |

| Escherichia coli ATCC 25922 | 16 | >64 | >4 | 15 |

| Pseudomonas aeruginosa PAO1 | >64 | >64 | - | 0 |

| Candida albicans SC5314 | 8 | 32 | 4 | 18 |

Interpretation of Results:

-

MIC Values: Lower MIC values indicate higher potency.

-

MBC/MIC Ratio: This ratio is a key indicator of cidal versus static activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity[19]. A ratio > 4 suggests bacteriostatic or fungistatic activity.

-

Spectrum of Activity: The range of organisms inhibited by the compound defines its spectrum. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria, while a narrow-spectrum agent is active against a limited range.

Hypothesized Mechanism of Action

Based on the known mechanism of nitroxoline, this compound is hypothesized to act as a metal ion chelator[3][5]. By binding to essential divalent cations like Zn²⁺ and Mg²⁺, it can inhibit the function of crucial metalloenzymes involved in processes such as DNA replication, protein synthesis, and cell wall maintenance, ultimately leading to the inhibition of microbial growth or cell death.

Caption: Hypothesized Mechanism of Action via Metal Chelation.

Conclusion

This technical guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the antimicrobial spectrum of this compound. By employing standardized methodologies such as disk diffusion, broth microdilution for MIC determination, and MBC/MFC assays, researchers can generate the high-quality, reproducible data necessary to advance this compound through the drug discovery pipeline. The insights gained from these studies will be pivotal in determining its potential as a novel therapeutic agent in an era of increasing antimicrobial resistance.

References

- 1. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. asm.org [asm.org]

- 9. pdb.apec.org [pdb.apec.org]

- 10. microbenotes.com [microbenotes.com]

- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. openaccesspub.org [openaccesspub.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. benchchem.com [benchchem.com]

- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

6-Nitroquinolin-5-ol: A Strategic Approach to Metal Chelation in Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Metal ions are fundamental to a vast array of biological processes, yet their dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, cancer, and microbial infections. The strategic chelation of these metal ions presents a powerful therapeutic modality. Within the landscape of chelating agents, the 8-hydroxyquinoline (8HQ) scaffold has emerged as a privileged structure due to its potent and selective metal-binding capabilities.[1][2] This guide focuses on a lesser-explored derivative, 6-Nitroquinolin-5-ol , providing a comprehensive technical overview for researchers. While direct empirical data for this specific isomer is nascent, this document synthesizes established principles from its close chemical relatives—most notably nitroxoline (8-hydroxy-5-nitroquinoline)—to build a robust predictive framework. We will explore its structural rationale, proposed synthesis, mechanistic action, and the critical experimental protocols required to validate its function as a metal chelating agent. This guide is intended to serve as a foundational resource, empowering researchers to unlock the therapeutic potential of this promising molecule.

The Quinoline Scaffold: A Cornerstone of Chelation Chemistry

The Double-Edged Sword: Metals in Biology and Disease

Metal ions like iron (Fe), copper (Cu), and zinc (Zn) are indispensable cofactors for a multitude of enzymes and proteins that govern everything from cellular respiration to DNA synthesis.[3] However, when the delicate balance of metal homeostasis is disrupted, these same essential ions can become toxic. Excess metals can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress, lipid peroxidation, and damage to vital biomolecules.[3][4] This metal-induced toxicity is a key pathological driver in many diseases, making metal chelation therapy a critical area of investigation.[3]

8-Hydroxyquinoline: The Archetypal Chelator

8-Hydroxyquinoline (8HQ) is perhaps the most well-characterized quinoline-based chelator. Its structure is unique among the seven monohydroxyquinoline isomers in its ability to form stable, five-membered chelate rings with divalent metal ions.[2][5] This is achieved through the coordinated action of the hydroxyl group at position 8 and the nitrogen atom of the quinoline ring. This bidentate "pincer" makes 8HQ and its derivatives highly effective at sequestering metal ions.[6] Their lipophilic nature allows them to cross biological membranes, delivering their chelating action to target intracellular sites, a property that has been exploited in the development of agents for neurodegenerative and cancerous diseases.[1][2]

The Scientific Rationale for Investigating this compound

The strategic placement of substituents on the 8HQ core can profoundly modulate its chelating ability and biological activity. This compound is an intriguing, yet understudied, isomer of the well-known antimicrobial and anticancer agent nitroxoline (8-hydroxy-5-nitroquinoline).[2][7]

The rationale for its investigation is threefold:

-

Retention of the Core Chelating Motif: The presence of the hydroxyl group at position 5, adjacent to the ring nitrogen, preserves the fundamental bidentate chelating structure analogous to 8HQ.

-

Electronic Modulation by the Nitro Group: The potent electron-withdrawing nature of the nitro group at position 6 is predicted to significantly lower the pKa of the phenolic hydroxyl group. This could alter the pH range at which the molecule is an effective chelator and modify the stability constants of its metal complexes compared to its isomers.

-

Altered Lipophilicity and Pharmacokinetics: The repositioning of the nitro group from position 5 to 6 changes the molecule's polarity and spatial arrangement, which will inevitably impact its solubility, membrane permeability, and overall pharmacokinetic profile.

These structural nuances suggest that this compound may possess a unique therapeutic window and metal selectivity profile, warranting a thorough investigation.

Molecular Profile and Synthesis

Physicochemical Characteristics

While extensive experimental data for this compound is not widely available, its core properties can be predicted based on its structure and comparison with known isomers.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₉H₆N₂O₃ | Derived from structure. |

| Molecular Weight | 190.16 g/mol | Calculated from formula. |

| CAS Number | Not assigned | Not found in major databases. |

| Appearance | Predicted to be a yellow or pale-colored solid | Nitro-aromatic compounds are often colored. |

| Solubility | Poorly soluble in water; soluble in organic solvents (DMSO, DMF, Ethanol) | Typical for planar aromatic compounds. |

| pKa (Phenolic OH) | Predicted to be lower than 8-HQ (~9.8) | Due to the electron-withdrawing nitro group. |

Proposed Synthetic Pathway

A direct, published synthesis for this compound is not readily found in the literature. However, a plausible route can be proposed based on established quinoline chemistry. The most logical precursor is 5-hydroxyquinoline (5-HQ). The nitration of 5-HQ would be expected to yield a mixture of nitro isomers, with the 6- and 8-positions being the most likely sites for electrophilic substitution due to the directing effects of the hydroxyl group.

Proposed Reaction: Nitration of 5-hydroxyquinoline.

Justification: The hydroxyl group at C5 is an ortho-, para-director. The para-position (C8) and one ortho-position (C6) are available for nitration. The other ortho-position (C4) is less sterically accessible and electronically deactivated by the ring nitrogen. Separation of the resulting 6-nitro and 8-nitro isomers would be the critical challenge, likely requiring careful column chromatography. This approach is analogous to the synthesis of related compounds like 5-hydroxy-8-nitroquinoline.[8]

The Chelation Mechanism: A Molecular Perspective

The chelating power of this compound stems from its ability to act as a bidentate ligand, forming a stable five-membered ring with a central metal ion (Mⁿ⁺).

The Bidentate Binding Site

-

Deprotonation: In a suitable physiological or experimental pH environment, the phenolic hydroxyl group at position 5 deprotonates to form a phenolate anion (-O⁻).

-

Coordinate Bond Formation: The negatively charged oxygen of the phenolate and the lone pair of electrons on the quinoline nitrogen (N1) simultaneously form coordinate covalent bonds with the metal ion.

This dual-point attachment is entropically favored over monodentate ligation and is the basis for the high-affinity binding characteristic of this class of compounds.

Visualizing the Chelation Process

The following diagram illustrates the fundamental interaction between this compound and a generic divalent metal ion (M²⁺).

Self-correction: Generating accurate chemical structures with DOT is impractical. I will create a more abstract, logical diagram of the process.

Caption: Logical workflow of the metal chelation process by this compound.

Essential Protocols for Characterizing Metal Chelation

To validate the chelating properties of this compound and quantify its interaction with metal ions, a series of spectroscopic and analytical techniques are required.

Protocol 1: UV-Visible Spectrophotometry for Stoichiometry and Affinity

UV-Vis spectroscopy is a rapid and accessible method to confirm complex formation and determine the binding stoichiometry and affinity.[9] Chelation typically alters the electronic structure of the ligand, resulting in a shift in its maximum absorption wavelength (λmax), which can be monitored.[10]

Objective: To determine the stoichiometry of the metal-ligand complex (e.g., 1:1, 1:2) using Job's method of continuous variation and to estimate the binding constant.

Methodology (Job's Plot):

-

Stock Solution Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt of interest (e.g., CuSO₄, ZnCl₂) in a suitable buffered solvent (e.g., Tris-HCl or HEPES buffer with 5% DMSO to ensure solubility).

-

Continuous Variation: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the ligand and metal. For a total volume of 2 mL, mix the metal (M) and ligand (L) solutions in ratios from 10:0 to 0:10 (e.g., 2.0 mL M + 0.0 mL L; 1.8 mL M + 0.2 mL L; ...; 0.0 mL M + 2.0 mL L).

-

Spectroscopic Measurement:

-

Record the full UV-Vis spectrum (e.g., 250-600 nm) for each solution.

-

Identify the wavelength of maximum absorbance for the complex (this should be different from the ligand or metal alone).

-

Causality Check: The appearance of a new peak or a significant shift (bathochromic or hypsochromic) in the ligand's λmax upon addition of the metal is the primary evidence of complex formation.[10]

-

-

Data Analysis:

-

Correct the absorbance at the complex's λmax by subtracting the theoretical absorbance of the uncomplexed ligand at that same wavelength.

-

Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X-axis).

-

The peak of the resulting curve indicates the stoichiometry of the complex. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (M:L) complex.

-

Workflow Diagram:

Caption: Experimental workflow for Job's Plot analysis using UV-Vis spectroscopy.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure in solution.[11] Upon chelation, changes in the chemical environment of the ligand's protons and carbons lead to shifts in their NMR signals, confirming the sites of metal interaction.[12]

Objective: To identify the atoms on this compound that are involved in metal binding.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Spectrum (Ligand): Acquire a standard proton NMR spectrum of the free ligand. Assign all proton peaks.

-

Titration: Add incremental amounts of a metal salt solution (e.g., ZnCl₂, which is diamagnetic and thus avoids excessive peak broadening) to the NMR tube.

-

¹H NMR Spectra (Complex): Acquire a spectrum after each addition of the metal salt.

-

Data Analysis:

-

Monitor the chemical shifts (δ) of the aromatic protons.

-

Causality Check: Protons closest to the binding sites (i.e., the proton on C4 and the proton on the hydroxyl group, if visible) are expected to show the most significant downfield shifts upon metal coordination. This is due to the deshielding effect caused by the electron-withdrawing nature of the complexed metal ion. This observation directly validates the involvement of the N1 and O5 atoms in chelation.[12]

-

Protocol 3: Single-Crystal X-ray Crystallography for Definitive Structure

This is the gold standard for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline material.[13][14]

Objective: To determine the precise bond lengths, bond angles, and coordination geometry of the metal-ligand complex in the solid state.

Methodology:

-

Crystal Growth: This is the most critical and often challenging step. Slowly grow single crystals of the metal-ligand complex from a supersaturated solution. Common methods include slow evaporation of the solvent, vapor diffusion, or slow cooling.

-

Expert Insight: The choice of solvent is paramount. A solvent system in which the complex is moderately soluble is ideal. A mixture of solvents (e.g., ethanol/water) can often be used to fine-tune solubility.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head. For air-sensitive compounds, this is done under an inert oil.[14]

-

Data Collection: Mount the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the electron density map of the crystal, from which the atomic positions are determined and the final molecular structure is refined.[4]

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential utility in therapeutic areas where metal dysregulation is a key factor, mirroring the applications of its well-studied isomers.[15][16][17]

-

Anticancer Agents: Many 8HQ derivatives, including nitroxoline, exhibit potent anticancer activity.[2] This is often attributed to their ability to chelate iron or copper, disrupting cellular processes that are vital for cancer cell proliferation, or by inhibiting key metalloenzymes.[2]

-

Antimicrobial Agents: The chelation of essential metal ions is a proven mechanism for inhibiting microbial growth. 8HQ derivatives have shown broad-spectrum activity against bacteria and fungi.[18]

-

Neuroprotective Agents: In diseases like Alzheimer's, the aberrant interaction of metal ions with proteins like amyloid-beta contributes to aggregation and neurotoxicity. Chelators that can modulate these interactions without depleting systemic metals are of high interest.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. rroij.com [rroij.com]

- 7. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Nitroquinolin-5-ol

Introduction

6-Nitroquinolin-5-ol is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a core component of many biologically active molecules, and the presence of both a nitro and a hydroxyl group imparts unique electronic and chemical properties. A thorough understanding of its molecular structure is paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available experimental spectra for this compound are limited, this guide will provide predicted spectral data based on established principles and comparison with the closely related compound, 6-nitroquinoline. Detailed experimental protocols are also provided to enable researchers to acquire high-quality spectroscopic data.

Molecular Structure and Isomerism

The unique arrangement of the nitro and hydroxyl groups on the quinoline ring in this compound presents interesting structural and electronic features. Understanding the structure is the first step in interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the protons on the quinoline ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 8.9 | dd | ~4.5, 1.5 |

| H-3 | 7.6 - 7.7 | dd | ~8.5, 4.5 |

| H-4 | 8.6 - 8.7 | dd | ~8.5, 1.5 |

| H-7 | 7.9 - 8.0 | d | ~9.0 |

| H-8 | 8.2 - 8.3 | d | ~9.0 |

| 5-OH | 10.0 - 11.0 | s (broad) | - |

Interpretation:

-

The protons of the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic coupling patterns.

-

The protons of the benzene ring (H-7 and H-8) will appear as doublets due to coupling with each other.

-

The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, 30° pulse width.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~145 |

| C-6 | ~140 |

| C-7 | ~125 |

| C-8 | ~130 |

| C-8a | ~148 |

Interpretation:

-

Carbons attached to the nitrogen and the nitro group (C-2, C-6, C-8a) are expected to be downfield.

-

The carbon bearing the hydroxyl group (C-5) will also be significantly deshielded.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, 30° pulse width.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Strong, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Asymmetric N-O stretch (nitro) | 1500 - 1550 | Strong |

| Symmetric N-O stretch (nitro) | 1330 - 1370 | Strong |

| Aromatic C=C and C=N stretch | 1450 - 1600 | Medium to strong |

Interpretation:

-

The broad band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.

-

The strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group.

-